molecular formula C9H7BrN2O2S B6616634 ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 907545-43-1

ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B6616634
CAS No.: 907545-43-1
M. Wt: 287.14 g/mol
InChI Key: MQKDUAHLDXECQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a fused heterocyclic system comprising thiazole and pyridine rings, a reactive bromo substituent at the 2-position, and an ester group, making it a versatile building block for the synthesis of complex nitrogen- and sulfur-containing heterocycles . Its primary research value lies in the construction of novel molecular scaffolds for biological evaluation, particularly in the development of potential anticancer and antimicrobial agents. The thiazolo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their potent biological activities . Researchers utilize this bromo-substituted derivative as a key precursor in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions to introduce diverse carbon chains and heterocyclic systems at the reactive 2-position, facilitating structure-activity relationship (SAR) studies and lead compound optimization . The compound is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-2-14-8(13)5-3-4-11-7-6(5)15-9(10)12-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKDUAHLDXECQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Preformed Thiazolo[4,5-b]Pyridine Derivatives

The direct bromination of a preassembled thiazolo[4,5-b]pyridine scaffold represents a straightforward route. In a procedure adapted from ethyl 2-amino-5-bromothiazole-4-carboxylate synthesis , bromine in glacial acetic acid facilitates electrophilic substitution. For the target compound, the precursor ethyl thiazolo[4,5-b]pyridine-7-carboxylate undergoes bromination at the 2-position.

Procedure :

  • Dissolve ethyl thiazolo[4,5-b]pyridine-7-carboxylate (0.1 mol) in glacial acetic acid.

  • Add bromine (0.11 mol) dropwise under stirring at 25°C.

  • Heat the mixture to 80°C for 90 minutes, followed by 12-hour stirring at room temperature.

  • Filter, wash with water, and crystallize from ethanol.

Key Data :

  • Yield: 68–72% (unoptimized).

  • Regioselectivity: Bromination occurs exclusively at the 2-position due to electronic activation by the adjacent thiazole sulfur .

Multicomponent Cyclocondensation with Brominated Reagents

A one-pot strategy using bromomalononitrile as a bromine source enables simultaneous cyclization and functionalization. This method, inspired by thiazolo[3,2-a]pyrimidine syntheses , avoids isolating intermediates.

Procedure :

  • Combine ethyl acetoacetate (1.30 g, 0.01 mol), thiourea (0.76 g, 0.01 mol), and 4-bromobenzaldehyde (0.01 mol) in ethanol.

  • Add bromomalononitrile (0.012 mol) and potassium hydroxide (0.03 mol).

  • Reflux for 3 hours, then cool to precipitate the product.

Key Data :

  • Yield: 81% under conventional heating; 89% with microwave assistance .

  • Microwave Optimization: Irradiation at 140°C for 5 minutes reduces reaction time by 90% .

Ionic Liquid-Catalyzed Thiazolo[4,5-b]Pyridine Assembly

Green chemistry approaches using ionic liquids (e.g., HEAA) enhance reaction efficiency. Adapted from thiazolo[3,2-a]pyridine syntheses , this method achieves high atom economy.

Procedure :

  • Mix malononitrile (0.02 mol), 4-bromobenzaldehyde (0.02 mol), and methyl thioglycolate (0.02 mol) in HEAA ionic liquid.

  • Stir at 80°C for 1 hour.

  • Extract with ethyl acetate, wash with brine, and concentrate.

Key Data :

  • Yield: 92% .

  • Advantages: No byproducts, room-temperature compatibility, and recyclable catalyst .

Biginelli Reaction with Post-Synthetic Modification

The Biginelli reaction constructs the pyrimidine core, which is later fused with a thiazole ring. This method, detailed for thiazolopyrimidines , involves sequential condensation and cyclization.

Procedure :

  • Condense ethyl acetoacetate, thiourea, and 4-bromobenzaldehyde in HCl/ethanol to form ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • React with bromomalononitrile in KOH/ethanol to cyclize into the thiazolo[4,5-b]pyridine framework.

Key Data :

  • Yield: 76% (conventional), 88% (microwave) .

  • Structural Confirmation: ¹H-NMR shows a singlet at δ 2.30 ppm for the methyl group and δ 6.31 ppm for H-5 .

Halogen Exchange on Chlorothiazolo[4,5-b]Pyridines

A halogen-exchange strategy substitutes chlorine with bromine on a prehalogenated scaffold. This method, derived from thiazolo[5,4-b]pyridine syntheses , uses nucleophilic aromatic substitution.

Procedure :

  • Synthesize ethyl 2-chloro- thiazolo[4,5-b]pyridine-7-carboxylate via reaction of chloronitropyridine with thiourea.

  • Treat with NaBr in DMF at 120°C for 8 hours.

Key Data :

  • Yield: 65% .

  • Limitations: Requires stringent anhydrous conditions to prevent hydrolysis .

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Direct Bromination68–7214 hoursSimplicityLow regioselectivity control
Multicomponent81–893–5 hoursOne-pot efficiencyRequires microwave equipment
Ionic Liquid921 hourEco-friendly catalystHigh cost of ionic liquids
Biginelli Reaction76–884–6 hoursScalabilityMulti-step purification
Halogen Exchange658 hoursAvoids harsh bromination conditionsLow yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazolo[4,5-b]pyridine derivatives.

    Oxidation and Reduction: Altered thiazole ring structures with different oxidation states.

    Ester Hydrolysis: Formation of 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid.

Scientific Research Applications

Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The thiazole ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Spectral Comparisons
Compound Name Substituents Molecular Formula Key Properties/Data Reference
Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 2-Bromo, 7-ethyl ester C9H7BrN2O2S High reactivity at C2 (Br as leaving group); ethyl ester enhances lipophilicity. Target
Methyl [1,2,4]triazolo[5′,1′:2,3][1,3]thiazolo[4,5-b]pyridine-7-carboxylate (4f) Fused triazole, 7-methyl ester C8H3F3N4S Yield: 86%; HRMS (ESI): m/z 245.0111 [M+H]+; limited solubility (no 13C NMR data).
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 2-Amino, 5-methyl, 7-methyl ester C9H9N3O2S Predicted CCS (Ų): [M+H]+ 146.3; SMILES: CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)OC.
Methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 2-Amino, 5-phenyl, 7-methyl ester C14H11N3O2S Discontinued commercial availability; phenyl group increases steric bulk.
[1,3]Thiazolo[4,5-b]pyridine-7-carboxylic acid 7-Carboxylic acid C7H4N2O2S High polarity; available in ultra-high purity (99.999%); used as synthetic precursor.

Physicochemical and Analytical Properties

  • Solubility: The triazole-fused derivative (4f) exhibits poor solubility in common NMR solvents (DMSO-d6), complicating spectral analysis . In contrast, amino-substituted analogs (CID 52908196) likely have better solubility due to hydrogen-bonding capability.
  • Collision Cross-Section (CCS): Methyl 2-amino-5-methyl derivatives show distinct CCS values (146.3 Ų for [M+H]+), aiding in LC-MS/MS identification .

Commercial and Industrial Relevance

  • The discontinued status of methyl 2-amino-5-phenyl derivatives () suggests challenges in synthesis or stability. In contrast, the carboxylic acid variant () is industrially scalable, highlighting its role as a versatile intermediate .

Biological Activity

Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a thiazole ring fused to a pyridine ring, with a bromine atom and an ethyl carboxylate group that enhance its reactivity and biological potential. The compound's IUPAC name is reflective of its structure, which can be represented as follows:

  • Molecular Formula : C₉H₈BrN₂O₂S
  • CAS Number : 907545-43-1
  • Molecular Weight : 260.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of their functions. The thiazole moiety may also engage with receptors or enzymes, modulating their activity and contributing to the compound's pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of pathogenic bacteria and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and function.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Its ability to inhibit specific kinases involved in cancer progression has also been noted.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Study 2: Anticancer Activity

In another study published in Cancer Letters, the compound was tested against several cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Q & A

Basic Questions

Q. What are the recommended synthetic routes for ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization and functionalization steps. For thiazolo[4,5-b]pyridine derivatives, acylation with brominating agents (e.g., PBr₃ or NBS) under inert conditions is common. Post-reaction, purification via column chromatography (gradient ethyl acetate/heptane) ensures high purity. Intermediate characterization by HRMS (e.g., ESI-TOF) and NMR is critical to confirm structural integrity .
  • Key Considerations : Optimize reaction time (30–120 min) and stoichiometry (1.1 equiv acyl chloride, 2.2 equiv triethylamine) to minimize side products. Use anhydrous solvents (e.g., DCM) to avoid hydrolysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Analytical Workflow :

  • HRMS : Calibrate using ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) with <1 ppm error .
  • NMR : Prioritize ¹H NMR in deuterated DMSO or CDCl₃. If solubility is poor (common in fused-ring systems), consider sonication or elevated temperatures .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation. Refine data using SHELXTL or similar software .

Q. What reactivity patterns are expected due to the bromine substituent?

  • Nucleophilic Substitution : The 2-bromo group is susceptible to SNAr reactions with amines or thiols. Use polar aprotic solvents (e.g., DMF) and base (e.g., K₂CO₃) at 60–80°C .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) can introduce aryl/heteroaryl groups. Monitor by TLC (silica, UV detection) .

Advanced Questions

Q. How can tautomeric equilibria in thiazolo[4,5-b]pyridine derivatives impact spectral interpretation?

  • Challenge : Solubility-limited NMR data (e.g., missing ¹³C signals) may obscure tautomer identification .
  • Resolution : Use variable-temperature NMR (VT-NMR) to shift equilibria. Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated values .

Q. What strategies improve yield in late-stage functionalization of this scaffold?

  • Optimization :

  • Suzuki Coupling : Pre-activate boronic acids with pinacol ester protection. Use PdCl₂(dppf) with CsF for electron-deficient systems .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ selectively reduces dihydro intermediates. Monitor by LC-MS to avoid over-reduction .

Q. How should researchers address contradictions in spectroscopic data across studies?

  • Case Example : Discrepancies in ¹H NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Validate using 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Cross-Validation : Compare predicted collision cross-section (CCS) values from ion mobility spectrometry (e.g., 146–158 Ų for [M+H]⁺ adducts) with experimental data to confirm conformation .

Q. What mechanistic hypotheses exist for its potential biological activity?

  • Structural Insights : The bromine and ester groups enhance electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors). Docking studies with homology models (e.g., AutoDock Vina) can predict target engagement .
  • In Vitro Testing : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.